molecular formula C8H15NO2 B12870539 (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate

(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate

Cat. No.: B12870539
M. Wt: 157.21 g/mol
InChI Key: JEUBHRNABRBLNZ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylamine with a suitable pyrrolidine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts, such as ammonium acetate, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both an ethyl and a methyl ester group. This combination of features makes it a valuable intermediate in the synthesis of chiral molecules and a useful tool in asymmetric synthesis.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,5R)-5-ethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

JEUBHRNABRBLNZ-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H]1CC[C@H](N1)C(=O)OC

Canonical SMILES

CCC1CCC(N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.